![molecular formula C7H16N2 B2479367 (2S,6S)-1,2,6-trimethylpiperazine CAS No. 1152368-07-4](/img/structure/B2479367.png)
(2S,6S)-1,2,6-trimethylpiperazine
Overview
Description
Scientific Research Applications
For more in-depth information, you can refer to the following sources:
- Yang, B., Yang, C., Liu, R., Sui, W., Zhu, Q., Jin, Y., Wu, T., & Zhang, M. (2024). The Relationship between Preparation and Biological Activities of Animal-Derived Polysaccharides: A Comprehensive Review. Foods, 13(1), 173
- Faccio, L., Chen, Y., & Yuan, H. (2021). Ketamine in the Past, Present, and Future: Mechanisms, Metabolites, and Medicine. Current Neurology and Neuroscience Reports, 21(12), 77
Mechanism of Action
Target of Action
The primary target of (2S,6S)-1,2,6-trimethylpiperazine, also known as (2S,6S)-hydroxynorketamine (HNK), is the N-methyl-D-aspartic acid receptor (NMDAR) in the brain . This receptor plays a crucial role in synaptic plasticity and memory function .
Mode of Action
(2S,6S)-HNK interacts with its targets by binding to several neurotransmitter receptors, including NMDAR . This interaction results in the modulation of neurotransmission and the activation of various cellular mechanisms .
Biochemical Pathways
(2S,6S)-HNK affects several biochemical pathways. It has been found to increase the function of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and survival . This compound also modulates the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR)-mediated transmission in pyramidal neurons . These processes subsequently rebalance the excitatory/inhibitory transmission and restore neural network integrity that is compromised in depression .
Pharmacokinetics
The pharmacokinetics of (2S,6S)-HNK involve its absorption, distribution, metabolism, and excretion (ADME). After administration, (2S,6S)-HNK readily crosses the blood-brain barrier . The systemic exposure to (2S,6S)-HNK is significantly higher than that of its isomer, (2R,6R)-HNK . The bioavailability of (2S,6S)-HNK is approximately 15-19% . The terminal half-life of (2S,6S)-HNK is around 10-11 hours , indicating its prolonged presence in the body.
Result of Action
The molecular and cellular effects of (2S,6S)-HNK’s action include the activation of neuroplasticity and synaptogenesis-relevant signaling pathways . These effects lead to the downstream activation of synaptogenesis and neuroplasticity pathways . The activation of these pathways can lead to new, enhanced, and safer therapies for treating major depressive disorder (MDD) .
Action Environment
The action, efficacy, and stability of (2S,6S)-HNK can be influenced by various environmental factors. For instance, chronic stress can affect the expression of certain genes in the brain, which can in turn influence the action of (2S,6S)-HNK . Understanding these environmental influences is crucial for optimizing the therapeutic use of this compound.
properties
IUPAC Name |
(2S,6S)-1,2,6-trimethylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-4-8-5-7(2)9(6)3/h6-8H,4-5H2,1-3H3/t6-,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVYJSBQXIIROJ-BQBZGAKWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@@H](N1C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,6S)-1,2,6-trimethylpiperazine |
Synthesis routes and methods
Procedure details
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